(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone
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Overview
Description
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone is a complex organic compound that features a piperazine ring substituted with a 4-methylbenzoyl group and a morpholino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the 4-Methylbenzoyl Group: The piperazine ring is then reacted with 4-methylbenzoyl chloride in the presence of a base such as triethylamine to introduce the 4-methylbenzoyl group.
Attachment of the Morpholino Group: Finally, the morpholino group is introduced through the reaction of the intermediate compound with morpholine in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, using industrial-grade reagents and equipment.
Chemical Reactions Analysis
Types of Reactions
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced forms of the benzoyl and morpholino groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a drug candidate due to its unique structural features.
Biological Studies: It is used in studies to understand its interaction with biological targets.
Pharmacology: Research focuses on its potential therapeutic effects and pharmacokinetics.
Industrial Applications: The compound is explored for its use in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of (4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(4-(4-Methylbenzoyl)piperazin-1-yl)(morpholino)methanone: Unique due to the combination of piperazine, benzoyl, and morpholino groups.
This compound analogs: Compounds with similar structures but different substituents on the piperazine or morpholino rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
(4-methylphenyl)-[4-(morpholine-4-carbonyl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-14-2-4-15(5-3-14)16(21)18-6-8-19(9-7-18)17(22)20-10-12-23-13-11-20/h2-5H,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRABUYZRTNLRNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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